molecular formula C19H12Cl2N2O B12595205 Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- CAS No. 650637-54-0

Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-

Cat. No.: B12595205
CAS No.: 650637-54-0
M. Wt: 355.2 g/mol
InChI Key: VASYAQUBACMBTC-UHFFFAOYSA-N
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Description

Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with chloro, chlorophenyl, isoxazolyl, and methyl groups, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the quinoline core. This reaction involves the use of acetanilide or acetoacetanilide as starting materials, which are treated with reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction can produce quinoline-2,3-diol derivatives .

Scientific Research Applications

Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Chloroquinoline
  • 7-Methylquinoline

Uniqueness

Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isoxazolyl group, in particular, differentiates it from other quinoline derivatives and may contribute to its enhanced biological activity .

Properties

CAS No.

650637-54-0

Molecular Formula

C19H12Cl2N2O

Molecular Weight

355.2 g/mol

IUPAC Name

5-(2-chloro-7-methylquinolin-3-yl)-3-(4-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C19H12Cl2N2O/c1-11-2-3-13-9-15(19(21)22-16(13)8-11)18-10-17(23-24-18)12-4-6-14(20)7-5-12/h2-10H,1H3

InChI Key

VASYAQUBACMBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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